molecular formula C4H6N2OS B2457885 2-Isothiocyanatopropanamide CAS No. 1153972-91-8

2-Isothiocyanatopropanamide

Cat. No.: B2457885
CAS No.: 1153972-91-8
M. Wt: 130.17
InChI Key: SVGCFFIVBPNJER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isothiocyanates, such as 2-Isothiocyanatopropanamide, primarily target proteins with sulfur-centered nucleophiles, such as cysteine residues . These targets play a crucial role in various biological processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .

Mode of Action

The mode of action of isothiocyanates involves their interaction with these protein targets. The isothiocyanate group (-N=C=S) in the compound can form covalent bonds with the sulfur atom in the cysteine residues of proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes and signaling pathways .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . These include pathways involved in detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation

Pharmacokinetics

The pharmacokinetics of drugs can significantly impact their bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the variety of biochemical pathways it can influence. For instance, isothiocyanates are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present

Biochemical Analysis

Biochemical Properties

2-Isothiocyanatopropanamide is known to participate in various biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being explored.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isothiocyanatopropanamide can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the one-pot process due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanatopropanamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous conditions with mild heating.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

Major Products

    Hydrolysis: Produces amines and carbon dioxide.

    Nucleophilic Substitution: Produces thioureas and other derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isothiocyanatopropanamide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to other isothiocyanates. Its combination of isothiocyanate and amide groups makes it a versatile compound in both synthetic and biological applications.

Properties

IUPAC Name

2-isothiocyanatopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3(4(5)7)6-2-8/h3H,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGCFFIVBPNJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153972-91-8
Record name 2-isothiocyanatopropanamide
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